2,4-Difluoro-6-methylbenzotrifluoride CAS number and molecular weight
2,4-Difluoro-6-methylbenzotrifluoride CAS number and molecular weight
The following technical guide provides an in-depth analysis of 2,4-Difluoro-6-methylbenzotrifluoride , a specialized fluorinated aromatic intermediate used in the synthesis of high-value agrochemicals and pharmaceutical active ingredients (APIs).
Executive Summary
2,4-Difluoro-6-methylbenzotrifluoride (CAS 1804417-74-0 ) is a polyfluorinated toluene derivative characterized by a highly electron-deficient aromatic ring. Its structural motif—combining a trifluoromethyl (
Chemical Identity & Physicochemical Properties[1][2][3][4]
This compound belongs to the class of polyfluorinated methylbenzotrifluorides . The unique substitution pattern (fluorines at the 2 and 4 positions relative to the trifluoromethyl group, with a methyl group at the 6 position) creates a "steric lock" that influences the torsional angle of the phenyl ring in binding pockets.
Key Data Table[4]
| Property | Specification |
| Chemical Name | 2,4-Difluoro-6-methylbenzotrifluoride |
| IUPAC Name | 1,5-difluoro-3-methyl-2-(trifluoromethyl)benzene |
| CAS Registry Number | 1804417-74-0 |
| Molecular Formula | |
| Molecular Weight | 196.12 g/mol |
| SMILES | CC1=C(C(F)(F)F)C(F)=CC(F)=C1 |
| Appearance | Colorless to pale yellow liquid (Standard) |
| Predicted LogP | ~3.3 (High Lipophilicity) |
| Boiling Point | ~135–145 °C (Estimated based on analogs) |
Structural Visualization
The following diagram illustrates the steric and electronic environment of the molecule. The
Figure 1: Structural connectivity showing the 1,2,6-substitution pattern responsible for the compound's steric bulk.
Synthetic Pathways[5][6]
The synthesis of 2,4-Difluoro-6-methylbenzotrifluoride is challenging due to the directing effects of the substituents. The most authoritative route involves the functionalization of 3,5-difluorotoluene or the trifluoromethylation of the corresponding aryl iodide.
Primary Route: The "Aniline-Iodine Exchange"
This method ensures regioselectivity. It begins with the nitration of 3,5-difluorotoluene, separation of the isomer, and subsequent conversion of the amine to the trifluoromethyl group via an iodide intermediate.
-
Nitration: 3,5-Difluorotoluene is nitrated using
. The methyl group directs ortho/para, while fluorines direct ortho/para. The steric bulk favors the position between the F and H, but separation is required to isolate 2-nitro-3,5-difluorotoluene . -
Reduction: The nitro group is reduced (Fe/HCl or
/Pd-C) to yield 2,4-difluoro-6-methylaniline (CAS 1464825-76-0). -
Sandmeyer Iodination: The aniline is diazotized (
) and treated with to form 2,4-difluoro-6-methyl-iodobenzene . -
Trifluoromethylation: The aryl iodide undergoes copper-mediated trifluoromethylation using reagents like methyl fluorosulfonyldifluoroacetate (MFSDA) or Ruppert-Prakash reagent (
) in the presence of CuI.
Synthetic Workflow Diagram
Figure 2: Step-wise synthetic pathway from commercially available precursors to the target benzotrifluoride.
Applications in Drug & Agrochemical Design
The 2,4-Difluoro-6-methylbenzotrifluoride moiety is not merely a passive scaffold; it is an active functional unit used to optimize the pharmacokinetic (PK) profile of bioactive molecules.
Metabolic Blocking
The methyl group at position 6 is prone to metabolic oxidation (forming a benzoic acid derivative). However, the flanking trifluoromethyl group (Pos 1) and Fluorine (Pos 5/2) create a "steric shield," significantly slowing down CYP450-mediated oxidation. This extends the half-life (
Bioisosterism in Kinase Inhibitors
In kinase inhibitor design (e.g., for melanoma or oncology targets), this moiety is often used to occupy hydrophobic pockets (such as the "back pocket" of the ATP binding site). The electron-withdrawing nature of the fluorines (
Relevant Patent Context: The precursor, 2,4-difluoro-6-methylaniline , is explicitly cited in patents by Bristol-Myers Squibb and Signal Pharmaceuticals for the synthesis of aminopurine compounds used as kinase modulators (e.g., TNF-alpha modulation).[1]
Handling & Safety Protocols
As a fluorinated aromatic hydrocarbon, this compound requires strict adherence to safety protocols. It is likely volatile and lipophilic, facilitating skin absorption.
| Hazard Class (GHS) | Statement | Protocol |
| Flammable Liquid | H226: Flammable liquid and vapor.[2] | Ground/bond container and receiving equipment. Use explosion-proof electrical equipment. |
| Skin Irritant | H315: Causes skin irritation.[2] | Wear nitrile gloves (min thickness 0.11mm). Wash contaminated skin immediately. |
| Eye Irritant | H319: Causes serious eye irritation.[2] | Wear chemical splash goggles. Ensure eye wash station is within 10 seconds of workspace. |
| STOT-SE | H335: May cause respiratory irritation.[2] | Handle only in a certified chemical fume hood. |
Self-Validating Purity Check: Before use in sensitive couplings, verify identity via 19F-NMR .
-
Expected Signals: Three distinct signals. One large singlet (approx -63 ppm for
) and two multiplet signals for the ring fluorines (approx -110 to -120 ppm), showing coupling to each other and the aromatic protons.
References
-
Bristol-Myers Squibb Company. (2017).[1] Patent CA2994703A1: Synthesis of (1r,2r,5r)-5-amino-2-methylcyclohexanol hydrochloride and intermediates useful therein.[1] (Cites precursor 2,4-difluoro-6-methylaniline).[3][4][1][5] Retrieved from
-
Signal Pharmaceuticals, LLC. (2016).[4] Patent WO2016057370A1: Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith. Retrieved from
-
PubChem. (2024). Compound Summary for 2,4-Difluoro-6-methylaniline (Precursor). Retrieved from [Link]
Sources
- 1. AU2015328414B2 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
- 2. 4-Methylbenzotrifluoride | C8H7F3 | CID 80230 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scribd.com [scribd.com]
- 4. CA2963639A1 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
- 5. WO2016057370A1 - Substituted aminopurine compounds, compositions thereof, and methods of treatment therewith - Google Patents [patents.google.com]
